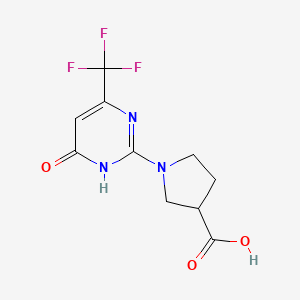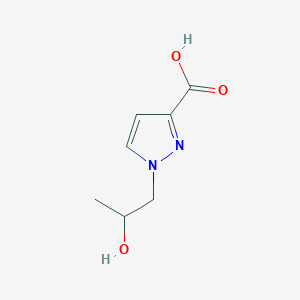
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxypropyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with hydroxypropyl reagents under controlled conditions. One common method includes the alkylation of pyrazole with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group yields ketones or aldehydes.
- Reduction of the carboxylic acid group forms alcohols or aldehydes.
- Substitution reactions on the pyrazole ring produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The hydroxypropyl and carboxylic acid groups facilitate interactions with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- 1-(2-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Hydroxypropyl)-1H-pyrazole-3-sulfonic acid
Uniqueness: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
Clave InChI |
GNRBKJCZUXAGBA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CC(=N1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


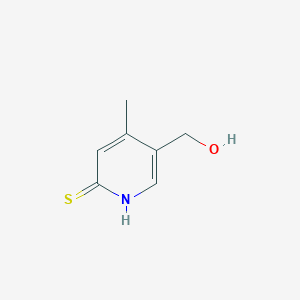
![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
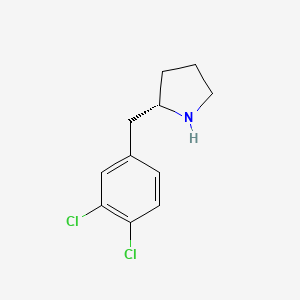
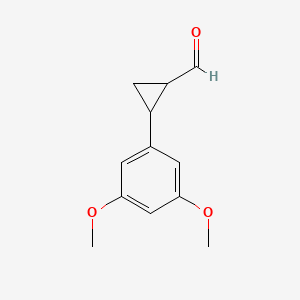
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
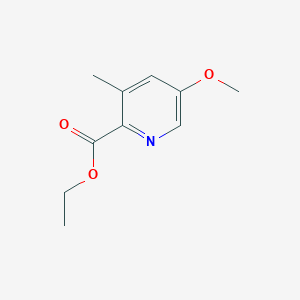
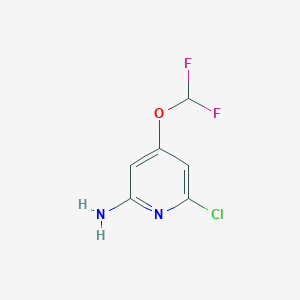
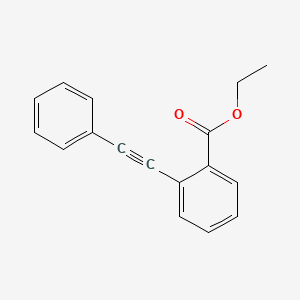
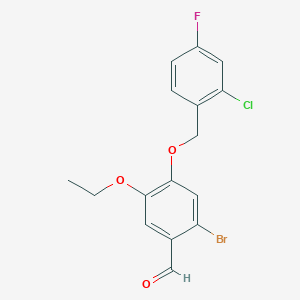
![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
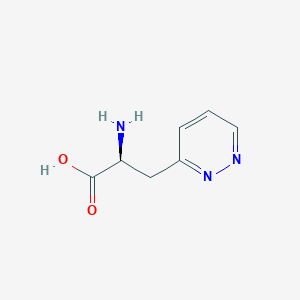
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
